4-Bromo-6,7-dimethoxyquinoline
Overview
Description
4-Bromo-6,7-dimethoxyquinoline is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₀BrNO₂ and a molecular weight of 268.11 g/mol This compound is characterized by the presence of a bromine atom at the 4th position and two methoxy groups at the 6th and 7th positions on the quinoline ring
Mechanism of Action
Target of Action
The primary target of 4-Bromo-6,7-dimethoxyquinoline is G9a , a histone lysine methyltransferase (HKMT) . G9a plays a crucial role in epigenetic regulation by installing histone methylation marks .
Mode of Action
This compound interacts with G9a in a substrate-competitive manner . It binds to the SET domain of G9a, which mediates catalysis and comprises two binding pockets: one for the cofactor S-adenosylmethionine (SAM), and the other for the protein substrate . The compound’s binding inhibits G9a’s ability to add one or two methyl groups to lysine 9 of histone H3 (H3K9me1 and H3K9me2) within a chromatin environment .
Biochemical Pathways
The inhibition of G9a affects the methylation of H3K9, which is associated with many biological pathways and is aberrantly regulated in several diseases, including cancer and AIDS . Mono-methylation of histone H3 (H3K9me1) is associated with permissive chromatin, while di- and tri-methylation (H3K9me2/3) label a repressed chromatin state .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in histone methylation marks, which can alter gene expression and influence various biological pathways . Overexpression of G9a has been found in many types of cancer and is associated with a poor prognosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6,7-dimethoxyquinoline typically involves the bromination of 6,7-dimethoxyquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6,7-dimethoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form quinoline derivatives with different functional groups.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form complex organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium tert-butoxide, palladium catalysts, and suitable solvents like tetrahydrofuran are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
4-Bromo-6,7-dimethoxyquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic applications.
Industry: It is used in the development of materials with unique electronic and optical properties.
Comparison with Similar Compounds
- 4-Bromoquinoline
- 6,7-Dimethoxyquinoline
- 4-Bromo-6-methylquinoline
- 4-Bromo-7-methoxyquinoline
- 4-Bromo-6,7-methylenedioxyquinoline
Uniqueness: 4-Bromo-6,7-dimethoxyquinoline is unique due to the presence of both bromine and methoxy groups on the quinoline ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile modifications and the development of novel compounds with enhanced properties.
Properties
IUPAC Name |
4-bromo-6,7-dimethoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVHJHVTRNXFOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583005 | |
Record name | 4-Bromo-6,7-dimethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
666734-51-6 | |
Record name | 4-Bromo-6,7-dimethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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